molecular formula C14H22O2 B1330489 Isopropyl adamantane-1-carboxylate CAS No. 24556-16-9

Isopropyl adamantane-1-carboxylate

Cat. No. B1330489
CAS RN: 24556-16-9
M. Wt: 222.32 g/mol
InChI Key: PHSXMXGYVSYRPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of a poly(N-isopropylacrylamide) (PNIPAM) oligomer that contains an adamantyl (AD) group and two β-cyclodextrin (β-CD) moieties at the chain terminals. This compound, AD-PNIPAM-(β-CD)2, was synthesized using atom transfer radical polymerization (ATRP) followed by successive click reactions . Although this does not directly describe the synthesis of isopropyl adamantane-1-carboxylate, the use of ATRP and click chemistry could be relevant for the synthesis of various adamantane derivatives, including isopropyl adamantane-1-carboxylate.

The second paper reports the synthesis of 1-(3-isoselenocyanatopropyl)adamantane, which was synthesized from 3-(adamantan-1-yl)propan-1-amine through a two-stage reaction, with 1-(3-isocyanopropyl)adamantane as an intermediate . This process involves functionalization of the adamantane core, which is a key step that could be applicable in the synthesis of isopropyl adamantane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which is known for its high stability and three-dimensional rigidity. The papers do not provide detailed molecular structure analysis of isopropyl adamantane-1-carboxylate, but they do discuss the structural aspects of related compounds. For instance, the PNIPAM oligomer mentioned in the first paper has an adamantyl group that could interact with other molecular entities through supramolecular chemistry . The second paper does not provide a detailed molecular structure analysis but does mention the characterization of the synthesized compound by NMR, GC-MS, and elemental analysis .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving isopropyl adamantane-1-carboxylate. However, the synthesis methods described for the related compounds suggest that adamantane derivatives can participate in a variety of chemical reactions, including radical polymerization and click chemistry , as well as reactions involving isocyanate intermediates . These reactions are crucial for the functionalization of the adamantane core and could be extrapolated to the synthesis and reactivity of isopropyl adamantane-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core. The first paper describes the supramolecular thermoresponsive behavior of the synthesized hyperbranched polymers, which is a result of the molecular recognition between the adamantyl and β-cyclodextrin moieties . This indicates that adamantane derivatives can exhibit unique temperature-responsive properties. The second paper does not discuss the physical and chemical properties of the synthesized compound in detail . However, the characterization techniques mentioned suggest that adamantane derivatives can be analyzed for their stability, reactivity, and other properties using standard analytical methods.

Scientific Research Applications

Chemical Rearrangements

Isopropyl adamantane-1-carboxylate has been a subject of interest in studies exploring chemical rearrangements. Raber et al. (1971) demonstrated that under Koch-Haaf carboxylation conditions, the tertiary alcohol, 2-(1-adamantyl)-2-propanol, undergoes rearrangement to form 3-isopropyl-1-adamantane carboxylic acid. This rearrangement involves intermolecular hydride shifts, shedding light on the structural dynamics of such compounds (Raber et al., 1971).

Antibacterial Applications

The compound has also been identified for its potential antibacterial applications. Doležálková et al. (2012) synthesized 1-monoacylglycerol of adamantane-1-carboxylic acid and evaluated its antibacterial activity. They discovered that at specific concentrations, this compound can effectively suppress the growth of Gram-positive bacteria, marking its significance in the field of antimicrobial agents (Doležálková et al., 2012).

Microcalorimetric Studies

Briggner et al. (1986) conducted microcalorimetric titration studies involving adamantane-1-carboxylate and β-cyclodextrine. This study provided crucial data about the binding processes and thermodynamic properties of these interactions, contributing valuable information to the field of supramolecular chemistry (Briggner et al., 1986).

Catalysis and Isomerization

The compound has been utilized in studies focusing on catalysis and isomerization. For instance, the work of Iglesia et al. (1993) on the isomerization of alkanes on sulfated zirconia highlighted the use of adamantane as a co-catalyst. This study elucidated the mechanisms of hydride transfer and carbenium ion formation, fundamental processes in catalysis (Iglesia et al., 1993).

Surface Chemistry

Shi et al. (2013) explored the impact of adamantane on the wettability and thermoresponsive properties of polymer-modified surfaces. This research contributes to our understanding of surface interactions and the potential for creating smart materials responsive to environmental changes (Shi et al., 2013).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

properties

IUPAC Name

propan-2-yl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXMXGYVSYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342882
Record name Isopropyl 1-adamantanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl adamantane-1-carboxylate

CAS RN

24556-16-9
Record name 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24556-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 1-adamantanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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